[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol
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Overview
Description
[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with ethoxy, methyl, and isopropyl groups, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol typically involves the alkylation of a phenol derivative followed by reduction. One common method includes:
Alkylation: The phenol derivative undergoes alkylation with ethyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of phenolic derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features can be modified to enhance its therapeutic properties and reduce potential side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-Methoxy-2-methyl-5-(propan-2-yl)phenyl]methanol
- [4-Ethoxy-2-methyl-5-(tert-butyl)phenyl]methanol
- [4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]ethanol
Uniqueness
Compared to similar compounds, [4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol stands out due to its specific combination of substituents. The presence of the ethoxy group provides unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
675844-29-8 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C13H20O2/c1-5-15-13-6-10(4)11(8-14)7-12(13)9(2)3/h6-7,9,14H,5,8H2,1-4H3 |
InChI Key |
STVUCNLQUAJZQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)CO)C(C)C |
Origin of Product |
United States |
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